![molecular formula C15H11NO3 B2688079 Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate CAS No. 2034443-18-8](/img/structure/B2688079.png)
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate
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Overview
Description
“Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C15H11NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” typically involve a (3 + 2) cycloaddition reaction . This reaction is often catalyzed by Cu (I) or Ru (II) .Physical And Chemical Properties Analysis
“Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” is a solid substance . It has a molecular weight of 253.257 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Isoxazole as a Privileged Scaffold: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Its significance lies in its ability to serve as a privileged scaffold for drug discovery. Functionalized isoxazole derivatives exhibit various biological activities, including:
- Anticancer Properties : Some isoxazole-based compounds have demonstrated promising anticancer effects .
Synthetic Routes and Eco-Friendly Strategies
Metal-Free Synthesis: Traditionally, Cu(I) or Ru(II) catalysts are employed for the (3 + 2) cycloaddition reaction in isoxazole synthesis. However, metal-catalyzed reactions suffer from drawbacks such as high costs, toxicity, and waste generation. Researchers have explored alternate metal-free synthetic routes to address these issues. These strategies offer eco-friendly and sustainable approaches to isoxazole synthesis .
Fungicidal Activity
5-Aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) Isoxazoles: Researchers have synthesized 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles and tested them for fungicidal activity against various fungi. Compounds containing halogen and methoxy groups showed promising antifungal effects .
Anti-Inflammatory and Analgesic Properties
Indole Derivatives: While not directly related to “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate,” it’s worth noting that certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. These compounds could be explored further for potential therapeutic applications .
Safety and Hazards
The safety information available indicates that “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, rinsing cautiously with water .
Future Directions
The future directions in the research and development of “Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate” and similar isoxazole derivatives involve the development of new eco-friendly synthetic strategies . These strategies aim to overcome the drawbacks associated with metal-catalyzed reactions and accelerate the drug discovery programme .
Mechanism of Action
Target of Action
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a compound that contains an isoxazole ring . These compounds are known to bind with high affinity to multiple receptors
Mode of Action
Isoxazole derivatives are known to interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
Isoxazole derivatives are known to affect various biological activities .
properties
IUPAC Name |
methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUKXDIZHBVAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate |
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